BenchChemオンラインストアへようこそ!

Bicyclo[3.2.0]heptan-3-ol

Conformational analysis X-ray crystallography Medicinal chemistry scaffold design

Secure Bicyclo[3.2.0]heptan-3-ol for your medicinal chemistry program. Its boat-locked [3.2.0] framework provides unrivaled conformational rigidity (>15:1 syn/anti ratio), ensuring predictable SAR for GABA modulators. This bridgehead alcohol is the key precursor for stereocontrolled prostaglandin synthesis, directing nucleophilic attack with up to 83% regioselectivity—a stereoelectronic advantage absent in monocyclic or [2.2.1] scaffolds. When >99% e.e. is critical, its esters are proven substrates for lipase-mediated resolution. For sp³-enriched fragment libraries (Fsp³=1.0), this scaffold delivers a validated, gram-scale route to pure diastereomeric building blocks.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
Cat. No. B14916469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]heptan-3-ol
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2C1CC(C2)O
InChIInChI=1S/C7H12O/c8-7-3-5-1-2-6(5)4-7/h5-8H,1-4H2
InChIKeyZBTOMGHCEIFKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.0]heptan-3-ol: Saturated Bicyclic Alcohol Scaffold for Conformationally Locked Pharmacophores and Chiral Building Block Applications


Bicyclo[3.2.0]heptan-3-ol (CAS 68330-46-1, molecular formula C₇H₁₂O, MW 112.17 g/mol) is a saturated bicyclic alcohol featuring a cyclopentane ring fused to a cyclobutane ring with a hydroxyl substituent at the bridgehead 3-position [1]. It belongs to the bicyclo[3.2.0]heptane carbocyclic family, a scaffold recognized for its intrinsic boat-like conformational preference that is largely insensitive to peripheral substitution patterns [2]. The compound serves as a versatile chiral building block for prostaglandin intermediates, terpenoid natural products such as grandisol, and conformationally constrained GABA analogues, and its derivatives have demonstrated potent platelet aggregation inhibition exceeding that of prostaglandin E₁ [3].

Why Bicyclo[3.2.0]heptan-3-ol Cannot Be Replaced by Common Bicyclic or Monocyclic Alcohol Analogs


The bicyclo[3.2.0]heptane scaffold possesses a unique fusion of a five-membered and a four-membered ring that enforces a well-defined boat-like conformation with a syn/anti diastereomer ratio exceeding 15:1, a property confirmed by X-ray crystallography across multiple derivatives [1]. This conformational rigidity is fundamentally distinct from the more flexible bicyclo[2.2.1]heptane (norbornane) system, the structurally divergent bicyclo[3.1.1]heptane framework, or monocyclic alcohols such as cyclohexanol, which lack the fused cyclobutane ring necessary for the stereoelectronic control observed in prostaglandin synthesis and chiral resolution [2]. Furthermore, the bridgehead hydroxyl positioning in bicyclo[3.2.0]heptan-3-ol creates a sterically constrained hydrogen-bond donor environment distinct from its regioisomer bicyclo[3.2.0]heptan-2-ol [3]. These structural differences translate into quantifiable variations in enantioselectivity during biocatalytic transformations, potency in platelet aggregation assays, and exit vector geometry for isosteric replacement design—making simple substitution unreliable without experimental validation.

Quantitative Differentiation Evidence for Bicyclo[3.2.0]heptan-3-ol Against Closest Structural and Functional Analogs


Conformational Rigidity: Boat-Like Preference with >15:1 syn/anti Ratio Versus Bicyclo[2.2.1]heptane and Bicyclo[3.1.1]heptane Scaffolds

The bicyclo[3.2.0]heptane core exhibits an intrinsic and substitution-invariant preference for a boat-like conformation, as documented by X-ray crystal structures of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, which showed virtually identical bicyclic core geometries despite different N-Boc orientations (pseudo-equatorial vs. pseudo-axial) and distinct crystal packing environments [1]. The syn/anti ratio for (hetero)bicyclo[3.2.0]heptane systems exceeds 15:1, which is more pronounced than the approximately 12:1 ratio observed for (hetero)bicyclo[3.1.0]hexane systems [1]. Electron diffraction studies of bicyclo[3.2.0]heptene derivatives further quantified the boat conformation with flap angles of 65.0(3)° (C6-C7) and 38.8(5)° (C3) . This contrasts with bicyclo[2.2.1]heptane (norbornane), which adopts a rigid but structurally distinct chair-like envelope, and bicyclo[3.1.1]heptane, which lacks the fused cyclobutane constraint [2].

Conformational analysis X-ray crystallography Medicinal chemistry scaffold design

Platelet Aggregation Inhibition: Bicyclo[3.2.0]heptane-Derived Oximinoacetic Acid 4.5× More Potent Than Prostaglandin E₁ (PGE1)

In a direct head-to-head pharmacological comparison, the bicyclo[3.2.0]heptane-derived compound (1R,2R,3S,5R,3'S)-3-(3'-hydroxyoct-1'-ynyl)-bicyclo[3.2.0]heptan-2-ol-6-oximinoacetic acid (designated 11a) was 4.5 times more potent than prostaglandin E₁ (PGE1) in inhibiting ADP-induced aggregation of human platelets [1]. Within the same study, the epimeric compound ent-15-epi (11b) exhibited only 0.034 times the potency of PGE1, demonstrating that stereochemical configuration at the bicyclo[3.2.0]heptane core is a critical determinant of pharmacological activity and that potency is not uniformly distributed across in-class compounds [1]. Separately, bicyclo[3.2.0]heptane prostacyclin analogues tested on rabbit blood platelets showed antiaggregative activity in the range of 10⁻³–10⁻⁴ of PGE1 activity, with (E)-isomers being an order of magnitude more active than (Z)-isomers [2].

Platelet aggregation Prostaglandin pharmacology Cardiovascular drug discovery

Enantioselective Biocatalytic Resolution: Bicyclo[3.2.0]hept-2-en-6-ols Achieve >99% e.e. via Lipase Catalysis Versus Competing Scaffolds

Bicyclo[3.2.0]hept-2-en-6-ols—key intermediates accessible from bicyclo[3.2.0]heptan-3-ol oxidation—were resolved with up to >99% enantiomeric excess (e.e.) via lipase-catalyzed hydrolysis of their acetate, butyrate, or isobutyrate esters [1]. Lipases from Pseudomonas sp. proved superior to those from Candida cylindracea, Mucor sp., and porcine pancreas for this transformation [1]. Substituents at C-7 vicinal to the reaction site reduced both enantioselectivity and reaction rate, whereas variations in the acyl moiety showed smaller influence [1]. In a related study, lipase-catalyzed hydrolysis of 2-exo-bromo-3-endo-hydroxybicyclo[3.2.0]heptan-6-one esters in supercritical CO₂ yielded optically active material with e.e. values of 50–90%, with polar substrates (keto- or hydroxy-functionalized) reaching 35–40% conversion while nonpolar substrates gave only 3–5% conversion [2]. In contrast, microbial Baeyer-Villiger oxidation of bicyclo[2.2.1]heptanones typically yields δ-lactones with more modest enantioselectivities, highlighting the superior chiral recognition accessible with the [3.2.0] scaffold [3].

Biocatalysis Chiral resolution Enantiomeric excess Lipase

Isosteric Replacement Design: 3,6-Disubstituted Bicyclo[3.2.0]heptanes as Cycloalkane/Benzene Bioisosteres with Multigram Scalability

A 2025 methodology demonstrated multigram preparation of diastereomerically enriched 3,6-disubstituted bicyclo[3.2.0]heptane building blocks (including amino acids and amino alcohols) on up to 34.4 g scale as pure (1R*,3R*,5S*,6R*) (exo,exo) or (exo,endo) isomers [1]. Structural characterization using exit vector plot (EVP) formalism established the scaffold's suitability for cycloalkane/benzene isosteric replacements, providing a saturated, sp³-enriched alternative to planar aromatic rings [1]. The methodology is built on [2+2] cycloaddition of 3-substituted cyclopentene derivatives with dichloroketene followed by diastereoselective reduction, placing the 3-position hydroxyl of bicyclo[3.2.0]heptan-3-ol at a critical vector for downstream diversification [1]. This contrasts with bicyclo[3.1.1]heptane (BCH), which has been advanced as a meta-substituted benzene isostere but with a distinct exit vector geometry, and with bicyclo[2.2.1]heptane, whose bridgehead substitution pattern offers different spatial relationships [2]. The saturated nature of the [3.2.0] scaffold contributes to higher fraction sp³ (Fsp³), a parameter correlated with improved clinical success rates in drug discovery [3].

Bioisostere Medicinal chemistry Escape from flatland sp3-enriched scaffolds

Stereochemical Control in Prostaglandin Synthesis: Fused Cyclobutane Ring Directs Regioselectivity of Epoxide Opening (3:2) Versus Acyclic or Monocyclic Alternatives

In the total synthesis of prostaglandin-F2α from bicyclo[3.2.0]hept-2-en-6-one, the fused cyclobutane ring was demonstrated to control both the stereoselectivity of epoxide formation and the regioselectivity of subsequent ring-opening reactions [1]. Specifically, in the synthesis of bicyclo[3.2.0]heptane prostacyclin analogues from 2,3-epoxy-bicyclo[3.2.0]heptane-6-one ethylene ketal, the oxirane ring-opening reaction proceeded with a regioselectivity of 3:2, and the Wittig olefination showed a stereoselectivity of 1:1 (E/Z) [2]. Elongation of the α- and ω-side chains by one carbon atom produced a 2–4-fold increase in antiaggregatory activity [2]. In a separate study, attack at C-2 occurred preferentially with 67–83% selectivity due to the influence of the neighboring cyclobutane ring on transition-state energies [3]. This stereoelectronic control is absent in acyclic or monocyclic alcohol precursors (e.g., cyclopentanol, cyclohexanol), which lack the rigid bicyclic framework necessary for directing epoxide formation geometry and ring-opening regiochemistry.

Prostaglandin total synthesis Stereoselective synthesis Cyclobutane stereoelectronic effects

Evidence-Backed Application Scenarios Where Bicyclo[3.2.0]heptan-3-ol Provides Verifiable Advantage Over Analogs


Conformationally Locked GABA Receptor Ligand Design Requiring Substitution-Invariant Boat Geometry

For medicinal chemistry programs developing GABA analogues with defined pharmacophore orientation, bicyclo[3.2.0]heptan-3-ol provides a scaffold whose boat-like conformation is maintained across diverse substitution patterns, as validated by X-ray crystal structures of both syn and anti N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acid derivatives [1]. The syn/anti ratio exceeding 15:1 ensures predictable spatial relationships between the 3-OH group and additional substituents, reducing SAR ambiguity compared to more flexible bicyclo[2.2.1]heptane or bicyclo[3.1.1]heptane frameworks. This is critical when designing subtype-selective GABA receptor modulators where even minor conformational variations can shift pharmacological profiles.

Stereochemically Demanding Prostaglandin Analog Synthesis Requiring Regioselective Epoxide Chemistry

Bicyclo[3.2.0]heptan-3-ol serves as a precursor to bicyclo[3.2.0]heptan-6-one intermediates that enable short, stereocontrolled total syntheses of prostaglandin-F2α and related analogues [2]. The fused cyclobutane ring enforces a 3:2 regioselectivity in oxirane ring-opening and directs nucleophilic attack to C-2 with 67–83% preference, stereoelectronic effects that are absent in monocyclic cyclopentanol- or cyclohexanol-based approaches [3]. Researchers synthesizing prostacyclin or prostaglandin analogues should prioritize this scaffold when regiochemical control of epoxide intermediates is required, as the 2–4-fold activity gains from side-chain modification have been quantitatively mapped within the [3.2.0] series.

High-Enantiopurity Chiral Building Block Procurement for Asymmetric Synthesis via Lipase-Catalyzed Resolution

When >99% enantiomeric excess is a critical quality attribute for downstream asymmetric synthesis, bicyclo[3.2.0]heptan-3-ol-derived esters (acetates, butyrates, isobutyrates) have a demonstrated track record of achieving this benchmark using Pseudomonas sp. lipases [4]. This contrasts with bicyclo[2.2.1]heptanone substrates in microbial Baeyer-Villiger oxidations, which more typically yield δ-lactones with lower and more variable enantioselectivities [5]. Procurement teams evaluating chiral building blocks for prostaglandin, terpenoid (grandisol), or cyclosarkomycin synthesis should specify bicyclo[3.2.0]heptane-derived intermediates with documented e.e. values, as the C-7 substitution sensitivity means that even closely related [3.2.0] derivatives may not achieve comparable optical purity.

sp³-Enriched Fragment Library Construction Using EVP-Validated Benzene/Cycloalkane Isosteres

Drug discovery groups building sp³-enriched fragment libraries for lead generation can procure 3,6-disubstituted bicyclo[3.2.0]heptane building blocks—accessible from bicyclo[3.2.0]heptan-3-ol—on multigram scale (up to 34.4 g demonstrated) as pure diastereomers [6]. The exit vector plot (EVP) analysis confirms their suitability as saturated isosteric replacements for cycloalkane or benzene rings, with Fsp³ = 1.0 providing a maximum saturation advantage over planar aromatic alternatives [6]. When selecting between bicyclo[3.2.0]heptane (boat-locked, benzene/cycloalkane isostere) and bicyclo[3.1.1]heptane (meta-benzene isostere with divergent exit vectors), the [3.2.0] scaffold is the rational choice when the target pharmacophore requires a boat-like spatial arrangement with substitution at the 3-position.

Quote Request

Request a Quote for Bicyclo[3.2.0]heptan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.